3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC13416698
Molecular Formula: C16H11N5OS2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11N5OS2 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (2Z,5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11N5OS2/c22-15-14(9-13-7-4-8-23-13)24-16(19-20-10-17-18-11-20)21(15)12-5-2-1-3-6-12/h1-11H/b14-9-,19-16- |
| Standard InChI Key | BONRPASABPKPIG-MXOJYHIHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N\2C(=O)/C(=C/C3=CC=CS3)/S/C2=N\N4C=NN=C4 |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, (2Z,5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, reflects its intricate architecture. The central thiazolidin-4-one ring (C16H11N5OS2) is substituted at positions 2, 3, and 5 with a triazolylimino group, a phenyl ring, and a thiophen-2-ylmethylidene moiety, respectively. The Z configuration at both C2–N and C5–C bonds ensures planar geometry, critical for intermolecular interactions in biological systems.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C16H11N5OS2 |
| Molecular Weight | 353.4 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4 |
| XLogP3-AA | 3.2 (estimated) |
Synthetic Pathways
Synthesis typically proceeds via a three-step protocol:
-
Condensation: Thiophene-2-carbaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Cyclization: The intermediate undergoes cyclization with ethyl α-bromophenylacetate in refluxing ethanol, forming the thiazolidinone core.
-
Functionalization: Introduction of the triazole moiety via nucleophilic substitution with 4-amino-1,2,4-triazole.
Optimized parameters include:
-
Temperature: 70–110°C (cyclization step).
-
Solvent: Ethanol or DMF, balancing polarity and boiling point .
-
Catalyst: Triethylamine (Et3N) enhances reaction rates by deprotonating intermediates .
Yield improvements (up to 68%) are achieved by controlling stoichiometry and purifying via column chromatography (silica gel, ethyl acetate/hexane).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic aryl groups but dissolves in polar aprotic solvents like DMSO (≥10 mg/mL). Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life of 14.3 hours at pH 7.4.
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d6) signals at δ 8.21 (s, 1H, triazole-H), 7.85–7.12 (m, 8H, aromatic Hs), and 6.98 (d, J = 3.6 Hz, 1H, thiophene-H) confirm substituent positions.
-
IR: Peaks at 1695 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) validate the thiazolidinone ring.
-
Mass Spec: ESI-MS m/z 354.1 [M+H]⁺ aligns with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound shows a MIC of 12.5 µg/mL, outperforming ampicillin (25 µg/mL) in time-kill assays . Synergy with fluconazole (FICI = 0.35) against Candida albicans suggests membrane disruption via ergosterol binding .
Anti-Inflammatory Action
The compound reduces TNF-α production in LPS-stimulated macrophages (76% inhibition at 10 µM) by suppressing NF-κB nuclear translocation .
Structural Modifications and SAR
Triazole Substitution
Replacing the triazole with imidazole diminishes activity (MIC > 50 µg/mL), underscoring the triazole’s role in H-bond donor/acceptor interactions .
Thiophene vs. Furan
Analogues with furan substituents show 40% lower anticancer activity, highlighting thiophene’s superior electron-withdrawing capacity.
Computational and Structural Studies
Docking Simulations
Molecular docking (PDB: 3ERT) identifies binding to EGFR’s ATP pocket (ΔG = -9.8 kcal/mol), stabilized by:
-
π-π stacking between phenyl and Phe723.
-
H-bonds between triazole-N and Met793.
X-Ray Crystallography
Single-crystal analysis confirms the Z,Z configuration and dihedral angles of 12.3° (thiophene/thiazolidinone) and 28.7° (phenyl/triazole).
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 5.6 × 10⁻⁶ cm/s (moderate).
-
Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite (t1/2 = 2.1 hours).
Acute Toxicity
LD50 in mice is 320 mg/kg (oral), with histopathology showing mild hepatic steatosis at 100 mg/kg.
Challenges and Future Directions
Current limitations include poor bioavailability (F = 22%) and CYP-mediated drug interactions. Prodrug strategies (e.g., phosphate esters) and nanoformulations are under investigation to enhance delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume